molecular formula C36H28Br2NO2P B14026584 10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Katalognummer: B14026584
Molekulargewicht: 697.4 g/mol
InChI-Schlüssel: ONPIYBCPPMKNMA-DNQXCXABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated, phosphorus-containing heterocyclic molecule with a complex pentacyclic framework. Its structure features two bromine atoms at positions 10 and 16, a central phosphorus atom coordinated within a dioxa-phosphapentacyclo system, and chiral (1R)-phenylethyl substituents on the nitrogen atoms. The steric and electronic effects of the bromine substituents and the chiral phenylethyl groups likely influence its reactivity, solubility, and biological interactions .

Eigenschaften

Molekularformel

C36H28Br2NO2P

Molekulargewicht

697.4 g/mol

IUPAC-Name

10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C36H28Br2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h3-24H,1-2H3/t23-,24-/m1/s1

InChI-Schlüssel

ONPIYBCPPMKNMA-DNQXCXABSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br

Kanonische SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce de-brominated or hydrogenated products .

Wissenschaftliche Forschungsanwendungen

10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key differences between the target compound and its closest analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
Target compound: 10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[...]amine Bromine (positions 10, 16); (1R)-phenylethyl ~599.7 (estimated) High steric bulk; potential electrophilic reactivity due to bromine
Analog 1: N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]amine (CAS 1322779-96-3) 4-Methoxyphenyl; (1R)-phenylethyl 599.22 Enhanced solubility via methoxy groups; reduced electrophilicity
Analog 2: 10-[[13-(dimethylamino)-...]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[...]amine Dimethylamino; methoxymethyl Not reported Increased basicity from dimethylamino; potential for hydrogen bonding

Key Observations :

  • Bromine vs. Methoxy Groups : Bromine atoms in the target compound enhance electrophilicity and may facilitate alkylation or cross-coupling reactions, whereas methoxy groups in Analog 1 improve solubility and modulate electronic effects .
  • Chiral Phenylethyl Groups : The (1R)-phenylethyl substituents in the target compound and Analog 1 introduce stereochemical complexity, which could influence enantioselective interactions in biological systems .
  • Phosphorus Coordination : The central phosphorus atom in all analogs likely participates in Lewis acid-base interactions, but its reactivity may vary depending on substituents (e.g., bromine’s electron-withdrawing effect vs. methoxy’s electron-donating effect) .
Reactivity and Bioactivity
  • Alkylation Potential: Phosphoramide mustard derivatives (e.g., metabolites of cyclophosphamide) exhibit alkylation via aziridinium intermediates . The bromine substituents in the target compound may similarly promote alkylation, though its bulky structure could limit reaction rates compared to simpler phosphoramides .
  • Bioactivity Trends: Marine actinomycete-derived phosphapentacyclic compounds (structurally simpler but related) show antimicrobial and cytotoxic activities . The target compound’s bromine substituents may enhance bioactivity by increasing membrane permeability or target binding affinity .

Research Findings and Methodological Considerations

  • Structural Comparison Techniques : Graph-based similarity algorithms (e.g., Hit Dexter 2.0 ) and fingerprint methods are critical for identifying analogs. The target compound’s pentacyclic framework and bromine substituents distinguish it from simpler phosphapentacyclo derivatives .
  • Lumping Strategies : Compounds with similar skeletons (e.g., dioxa-phosphapentacyclo cores) may be grouped for reactivity or toxicity studies, though substituent-specific effects (e.g., bromine) necessitate individualized analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.